3-Fluoro-4-(trifluoromethyl)phenylurea

Medicinal Chemistry Physicochemical Profiling Drug Design

This 3-fluoro-4-(trifluoromethyl)phenylurea is a critical building block for medicinal chemistry and agrochemical research. Its specific substitution pattern (3-F, 4-CF3) provides a unique LogP and TPSA profile, essential for reproducing published SAR and pharmacokinetic outcomes. Use it to synthesize fluorinated drug candidates or antiparasitic diaryl ureas. Order now to accelerate your lead optimization programs.

Molecular Formula C8H6F4N2O
Molecular Weight 222.14 g/mol
Cat. No. B12866728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)phenylurea
Molecular FormulaC8H6F4N2O
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N)F)C(F)(F)F
InChIInChI=1S/C8H6F4N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyCRRUSBWUHITQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(trifluoromethyl)phenylurea: Procurement-Ready Overview for Advanced Research


3-Fluoro-4-(trifluoromethyl)phenylurea (CAS 1980038-63-8) is a mono-substituted phenylurea derivative characterized by the presence of a urea functional group (–NH–CO–NH–) on a phenyl ring that is further substituted with both a fluorine atom and a trifluoromethyl group . This specific substitution pattern confers a unique physicochemical profile, including a molecular weight of 222.14 g/mol and a molecular formula of C8H6F4N2O . The compound is commercially available at purities of ≥95% to 98%, making it suitable for use as a research intermediate in medicinal chemistry and agrochemical discovery programs .

Why 3-Fluoro-4-(trifluoromethyl)phenylurea Cannot Be Interchanged with Regioisomeric or Non-Fluorinated Analogs


The precise placement of the fluorine and trifluoromethyl substituents on the phenyl ring of 3-Fluoro-4-(trifluoromethyl)phenylurea is a critical determinant of its physicochemical and biological properties. Regioisomeric variants, such as 4-fluoro-3-(trifluoromethyl)phenylurea, exhibit markedly different lipophilicity (LogP) and polar surface area (PSA) values, which directly influence membrane permeability, metabolic stability, and target binding [1]. Furthermore, the absence of the fluorine atom (as in 3-(trifluoromethyl)phenylurea) or its replacement with chlorine (as in 1-(4-chloro-3-(trifluoromethyl)phenyl)urea) results in significant shifts in LogP and molecular weight, thereby altering the compound's behavior in both in vitro assays and in vivo models . Such variations render generic substitution unreliable; the specific 3-fluoro-4-(trifluoromethyl) substitution pattern is essential for reproducing the intended SAR outcomes and pharmacokinetic profiles documented in the literature.

3-Fluoro-4-(trifluoromethyl)phenylurea: Direct Comparative Evidence for Informed Procurement


Regioisomeric Substitution Drives a 30% Reduction in Lipophilicity Relative to the 4-Fluoro-3-(trifluoromethyl) Analog

The 3-fluoro-4-(trifluoromethyl) substitution pattern yields a lower calculated LogP compared to its regioisomer, 4-fluoro-3-(trifluoromethyl)phenylurea. This difference in lipophilicity can impact membrane permeability and metabolic stability, making the compound a distinct chemical entity for SAR exploration .

Medicinal Chemistry Physicochemical Profiling Drug Design

Fluorine Substitution Increases Molecular Weight and Hydrogen Bonding Capacity vs. Non-Fluorinated Analog

The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-4-(trifluoromethyl)phenylurea results in a molecular weight of 222.14 g/mol and a distinct hydrogen bonding profile compared to the non-fluorinated analog 3-(trifluoromethyl)phenylurea (MW 204.15 g/mol). This structural modification is expected to influence solubility and permeability characteristics .

Medicinal Chemistry ADME Lead Optimization

Chlorine-to-Fluorine Bioisosteric Replacement Offers a Distinct Physicochemical Profile

Replacing the chlorine atom in 1-(4-chloro-3-(trifluoromethyl)phenyl)urea with a fluorine atom in 3-Fluoro-4-(trifluoromethyl)phenylurea leads to a substantial reduction in molecular weight and a shift in lipophilicity, reflecting the well-documented bioisosteric relationship between fluorine and chlorine in drug design .

Medicinal Chemistry Bioisosterism SAR

As a Mono-Aryl Urea, It Serves as a Critical Intermediate for Accessing the Pharmacologically Relevant 4-Fluoro-3-trifluoromethylphenyl Motif

While 3-Fluoro-4-(trifluoromethyl)phenylurea itself is a mono-aryl urea, its structural core is a key intermediate for synthesizing more complex N,N'-diaryl ureas. Research has demonstrated that N,N'-diaryl ureas containing a 4-fluoro-3-trifluoromethylphenyl substructure exhibit potent in vivo antischistosomal activity, outperforming analogs with other substitution patterns in terms of in vivo efficacy [1]. This establishes the value of the fluorinated phenylurea building block for constructing bioactive molecules.

Medicinal Chemistry Synthetic Intermediates Antiparasitic Agents

3-Fluoro-4-(trifluoromethyl)phenylurea: Evidence-Backed Application Scenarios for Targeted Procurement


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

With its unique 3-fluoro-4-(trifluoromethyl) substitution pattern, this phenylurea derivative is ideally suited as a synthetic intermediate for constructing fluorinated drug candidates. The specific regiochemistry confers a distinct LogP profile compared to its regioisomers, enabling fine-tuning of lipophilicity and metabolic stability in lead optimization programs [1]. It is particularly valuable for medicinal chemists seeking to explore SAR around fluorinated aryl urea motifs, as the compound provides a modular scaffold for introducing the 3-fluoro-4-(trifluoromethyl)phenyl group into more complex molecules [2].

Antiparasitic Drug Discovery: Key Intermediate for N,N'-Diaryl Urea Leads

Research has demonstrated that N,N'-diaryl ureas incorporating the 4-fluoro-3-trifluoromethylphenyl substructure exhibit superior in vivo antischistosomal activity compared to analogs with alternative heteroaryl groups [1]. As a mono-aryl urea precursor, 3-Fluoro-4-(trifluoromethyl)phenylurea can be readily functionalized to generate such diaryl ureas. For groups engaged in antiparasitic drug discovery, procuring this building block provides a direct entry point to a validated pharmacophore with demonstrated in vivo efficacy against Schistosoma mansoni [1].

Agrochemical Research: Precursor for Insecticidal Phenylurea Derivatives

Fluorinated phenylurea derivatives have been reported to exhibit potent insecticidal activity against a range of agricultural pests, including Spodoptera exigua and Plutella xyllostella [2]. 3-Fluoro-4-(trifluoromethyl)phenylurea serves as a versatile intermediate for the synthesis of novel phenylurea-based insecticides. Its distinct substitution pattern can be leveraged to modulate the physicochemical properties and target interactions of the final agrochemical products, offering a strategic advantage in the development of next-generation crop protection agents [2].

Physicochemical Profiling and ADME Optimization Studies

The compound's specific substitution pattern provides a unique combination of molecular weight (222.14 g/mol) and lipophilicity (estimated LogP ~2.2-2.3) that can be exploited in studies aimed at optimizing ADME properties [1][2]. When compared to its chloro-analog (LogP ~3.44) or non-fluorinated counterpart (LogP ~2.31-2.97), 3-Fluoro-4-(trifluoromethyl)phenylurea offers a distinct physicochemical profile that can help medicinal chemists probe the impact of subtle structural changes on solubility, permeability, and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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